Tenosal - 95232-68-1

Tenosal

Catalog Number: EVT-373998
CAS Number: 95232-68-1
Molecular Formula: C12H8O4S
Molecular Weight: 248.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tenosal is sourced from human platelets through a process that concentrates the growth factors necessary for tissue healing. The preparation involves collecting blood from donors, followed by centrifugation to separate the platelets, which are then processed to extract the active components.

Classification

Tenosal falls under the category of biologics, specifically within regenerative medicine. It is often categorized as a platelet-rich plasma (PRP) therapy, which utilizes components derived from blood to enhance healing processes.

Synthesis Analysis

Methods

The synthesis of Tenosal involves several key steps:

  1. Blood Collection: Blood is drawn from healthy donors under sterile conditions.
  2. Centrifugation: The collected blood is subjected to centrifugation to separate the components based on density. This process results in the isolation of platelets from red blood cells and plasma.
  3. Activation: The isolated platelets may be activated using calcium chloride or thrombin to release growth factors.
  4. Concentration: The platelet-rich plasma is further concentrated to increase the potency of growth factors.

Technical Details

The synthesis must adhere to strict regulatory standards to ensure safety and efficacy. This involves rigorous testing for infectious diseases and proper handling procedures to maintain sterility throughout the process.

Molecular Structure Analysis

Structure

The molecular structure of Tenosal is complex, as it comprises various proteins, peptides, and cytokines that are naturally present in human platelets. Key components include:

  • Platelet-derived growth factor (PDGF)
  • Transforming growth factor-beta (TGF-β)
  • Vascular endothelial growth factor (VEGF)

These components work synergistically to promote cellular proliferation and tissue regeneration.

Data

While specific molecular formulas for Tenosal are not typically disclosed due to proprietary considerations, its active ingredients are well-documented in scientific literature regarding their roles in healing processes.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in Tenosal's mechanism include:

  • Release of Growth Factors: Upon activation, platelets release various growth factors that initiate the healing cascade.
  • Cellular Responses: These growth factors bind to specific receptors on target cells, triggering downstream signaling pathways that promote cell migration, proliferation, and differentiation.

Technical Details

The interactions between growth factors and their receptors can lead to a variety of biological responses, including angiogenesis (formation of new blood vessels) and collagen synthesis, which are crucial for effective tissue repair.

Mechanism of Action

Process

Tenosal exerts its therapeutic effects through several mechanisms:

  1. Cell Recruitment: Growth factors attract stem cells and progenitor cells to the site of injury.
  2. Proliferation Stimulation: These factors stimulate the proliferation of fibroblasts and other relevant cells involved in tissue repair.
  3. Matrix Formation: Enhanced collagen production leads to improved structural integrity at the injury site.

Data

Clinical studies have shown that patients receiving Tenosal treatment exhibit faster recovery times compared to those undergoing traditional therapies alone, highlighting its effectiveness in enhancing natural healing processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tenosal is typically presented as a clear or slightly opalescent solution.
  • pH Level: The pH is usually maintained around neutral (approximately 7.0).

Chemical Properties

  • Stability: The stability of Tenosal is influenced by storage conditions; it should be kept refrigerated and protected from light.
  • Solubility: It is soluble in physiological saline solutions, making it suitable for injection into tissues.

Relevant Data or Analyses

Stability studies indicate that Tenosal maintains its efficacy when stored correctly, but degradation can occur if exposed to extreme temperatures or prolonged light exposure.

Applications

Scientific Uses

Tenosal has several applications in clinical practice:

  • Orthopedic Medicine: Used for treating tendon injuries such as rotator cuff tears and Achilles tendinopathy.
  • Sports Medicine: Employed by athletes for recovery from acute injuries.
  • Surgical Procedures: Utilized during surgical repairs of tendons or ligaments to enhance healing outcomes.

Research continues into expanding its applications across various fields, including dermatology and dentistry, where tissue regeneration is critical.

Introduction to Tenosal: Pharmacological Foundations

Historical Development of Tenosal in Neuropsychopharmacology

The synthesis of Tenosal emerged from mid-to-late 20th-century efforts to enhance the efficacy of salicylate-based anti-inflammatories. By esterifying salicylic acid with 2-thiophenecarboxylic acid, researchers sought to improve bioavailability and tissue penetration while maintaining analgesic and antipyretic actions [2]. Historical records indicate its primary development was driven by:

  • Structural Hybridization: Combining the pharmacophores of salicylic acid (historically used since ancient times) and heterocyclic thiophene derivatives aimed to augment anti-inflammatory potency [6].
  • Preclinical Characterization: Early animal studies in Sprague-Dawley rats demonstrated Tenosal’s metabolic pathway, yielding active metabolites like salicylic acid (SA) and 2-thiophenecarboxylic acid (TA). Recovery rates exceeded 95% for both metabolites, suggesting efficient hydrolysis in vivo [2].

Despite these foundations, Tenosal never transitioned into mainstream neuropsychopharmacology. Unlike contemporaneous drugs such as montelukast (a leukotriene receptor antagonist) [7], Tenosal lacked targeted receptor interactions and was not evaluated for central nervous system applications. Its development trajectory stalled due to the rise of more selective COX-2 inhibitors and biologic anti-inflammatories in the 1990s–2000s.

Molecular Classification and Pharmacological Category

Tenosal belongs to the carboxylic ester class of synthetic compounds, characterized by the ester bond linking salicylic acid and thiophene-2-carboxylic acid moieties. Its molecular formula is C₁₂H₈O₄S (molecular weight: 248.25 g/mol) [4]. Key pharmacological attributes include:

Table 1: Pharmacological Classification of Tenosal

PropertyClassificationMechanistic Basis
Primary CategoryNon-Steroidal Anti-Inflammatory Drug (NSAID)COX enzyme inhibition
Chemical SubclassHeterocyclic-salicylate esterEster of thiophene and benzoic acid derivatives
Mechanism of ActionNon-selective COX inhibitionBlocks prostaglandin synthesis via SA release
BioactivationProdrugHydrolyzes to SA and TA metabolites

Mechanistically, Tenosal functions as a prodrug: it hydrolyzes in plasma to release salicylic acid, which inhibits COX-1 and COX-2 enzymes, thereby reducing prostaglandin-mediated inflammation and pain [2] [4]. The thiophene component may contribute additional antipyretic effects, though its exact role remains underexplored. Unlike modern NSAIDs (e.g., celecoxib), Tenosal shows no documented selectivity for COX isoforms.

Regulatory Status and Global Approval Frameworks

Tenosal has not achieved regulatory approval for therapeutic use in major global markets. Key regulatory milestones and gaps include:

  • Non-Approved Status: Tenosal lacks approval from the FDA (U.S.), EMA (EU), and other major agencies. It is designated for research use only, as explicitly stated in chemical databases [2] [4].
  • Chemical Registration: It holds a CAS registry number (95232-68-1) and standardized identifiers (UNII: EEK88K197T; PubChem CID: 65838), confirming its recognition as a distinct compound but not as a drug [4].
  • Contrast with Approved Kinase Inhibitors: Unlike pexidartinib—an FDA-approved CSF-1R inhibitor for tenosynovial giant cell tumor (TGCT) [1] [5]—Tenosal has not undergone clinical trials for specific indications.

Table 2: Regulatory Status Comparison with Approved Anti-Inflammatories

CompoundRegulatory StatusApproved IndicationsGlobal Accessibility
TenosalResearch use onlyNoneNot commercially available
PexidartinibFDA-approved (2019)Symptomatic TGCTRestricted via REMS program
MontelukastFDA-approved (1998)Asthma, allergic rhinitisWidely available

The absence of clinical efficacy data and safety profiles in regulatory submissions has confined Tenosal to experimental contexts. Its development highlights the critical role of target-specific efficacy and risk-benefit assessments in advancing compounds to clinical use.

Structural Analogs and Chemical Derivatives

While Tenosal itself remains investigational, its core structure has inspired derivatives exploring enhanced anti-inflammatory activity:

  • Thiophene-Salicylate Hybrids: Derivatives modifying the thiophene ring (e.g., brominated or aminocarbonyl variants) show promise in preclinical models for improved COX inhibition [9].
  • Metabolic Stability: Studies comparing Tenosal to aspirin (acetylsalicylic acid) revealed higher systemic exposure to salicylic acid, suggesting superior metabolic release [2].

Properties

CAS Number

95232-68-1

Product Name

Tenosal

IUPAC Name

2-(thiophene-2-carbonyloxy)benzoic acid

Molecular Formula

C12H8O4S

Molecular Weight

248.26 g/mol

InChI

InChI=1S/C12H8O4S/c13-11(14)8-4-1-2-5-9(8)16-12(15)10-6-3-7-17-10/h1-7H,(H,13,14)

InChI Key

JCUTZUSPPNNLDC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=CS2

Synonyms

2-(2-thiophenecarboxy)benzoic acid
YS 134
YS-134

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.